molecular formula C13H14FN3O B1390887 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010882-44-6

4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B1390887
CAS No.: 1010882-44-6
M. Wt: 247.27 g/mol
InChI Key: IJBBWLLIWZYCNK-UHFFFAOYSA-N
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Description

4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fluorinated aromatic ring and an imidazopyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .

Mode of Action

This compound acts as a potent negative allosteric modulator (NAM) . It binds to the mGluR2 receptor and changes its conformation, thereby reducing the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .

Biochemical Pathways

The modulation of mGluR2 by this compound affects the glutamatergic signaling pathway . By acting as a NAM, it reduces the excitatory signal transmission, which can help to restore balance in conditions where glutamate signaling is dysregulated .

Pharmacokinetics

It’s worth noting that the compound has been developed for use inpositron emission tomography (PET) imaging , which suggests it has suitable properties for systemic administration and distribution to the brain .

Result of Action

The action of this compound results in reduced activity of the mGluR2 receptor . This can have various effects at the cellular level, depending on the specific context and the role of mGluR2 in the particular cell type . In PET imaging studies, the compound has been shown to accumulate in mGluR2-rich regions of the brain, resulting in high-contrast images .

Action Environment

The environment can influence the action of this compound in various ways. For instance, the presence of other drugs or substances that also target mGluR2 could potentially influence its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .

Biochemical Analysis

Biochemical Properties

4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metabotropic glutamate receptor 2 (mGluR2), a therapeutic target for neuropsychiatric disorders . The nature of these interactions involves binding to the receptor, which can modulate its activity and influence downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGluR2 can affect neurotransmitter release and synaptic plasticity, which are crucial for normal brain function . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a negative allosteric modulator of mGluR2, inhibiting the receptor’s activity and thereby modulating neurotransmission . This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, the compound’s activity may decrease over time due to degradation, affecting its efficacy in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in studies involving mGluR2, varying dosages of the compound have shown different levels of receptor inhibition and corresponding physiological effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the aromatic ring or the imidazopyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to its specific combination of a fluorinated aromatic ring and an imidazopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-18-8-2-3-9(10(14)6-8)12-13-11(4-5-15-12)16-7-17-13/h2-3,6-7,12,15H,4-5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBBWLLIWZYCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CCN2)NC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 3
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 4
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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